Cas no 885271-76-1 (3-Bromo-1-methyl-1H-indazol-7-amine)
3-Bromo-1-methyl-1H-indazol-7-amine Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-1-methyl-1H-indazol-7-ylamine
- 3-Bromo-1-methyl-1H-indazol-7-amine
- 3-bromo-1-methylindazol-7-amine
- 7-Amino-3-bromo-1-methyl-1H-indazole
- 3-bromanyl-1-methyl-indazol-7-amine
- 3-bromo-1-methyl-7-indazolamine
- Y4499
- FCH1386474
- PB15981
- 1h-indazol-7-amine,3-bromo-1-methyl-
- AK165250
- ST1100700
- A842656
- 3-Bromo-1-methyl-1H-indazol-7-amine (ACI)
- SCHEMBL24754835
- CS-0051490
- 885271-76-1
- AKOS023817373
- 3-bromo-1-methyl-indazol-7-amine
- AS-33756
- MFCD08234922
- DTXSID40678484
- SY096878
- DB-017888
- J-511816
- 7-Amino-3-bromo-1-methylindazole
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- MDL: MFCD08234922
- Inchi: 1S/C8H8BrN3/c1-12-7-5(8(9)11-12)3-2-4-6(7)10/h2-4H,10H2,1H3
- InChI Key: YCSIJMSYXRIKQV-UHFFFAOYSA-N
- SMILES: BrC1C2C(=C(C=CC=2)N)N(C)N=1
Computed Properties
- Exact Mass: 224.99000
- Monoisotopic Mass: 224.99016g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.8
- XLogP3: 1.9
Experimental Properties
- PSA: 43.84000
- LogP: 2.49920
3-Bromo-1-methyl-1H-indazol-7-amine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Bromo-1-methyl-1H-indazol-7-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZE678-200mg |
3-Bromo-1-methyl-1H-indazol-7-amine |
885271-76-1 | 98+% | 200mg |
456.0CNY | 2021-07-15 | |
| Chemenu | CM108889-1g |
3-bromo-1-methyl-1H-indazol-7-amine |
885271-76-1 | 97% | 1g |
$238 | 2021-08-06 | |
| Chemenu | CM108889-5g |
3-bromo-1-methyl-1H-indazol-7-amine |
885271-76-1 | 97% | 5g |
$616 | 2021-08-06 | |
| Chemenu | CM108889-10g |
3-bromo-1-methyl-1H-indazol-7-amine |
885271-76-1 | 97% | 10g |
$1001 | 2021-08-06 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB06586-10g |
3-bromo-1-methyl-1H-indazol-7-amine |
885271-76-1 | 95% | 10g |
$960 | 2023-09-07 | |
| eNovation Chemicals LLC | D495717-1G |
3-bromo-1-methyl-1H-indazol-7-amine |
885271-76-1 | 97% | 1g |
$245 | 2024-05-23 | |
| eNovation Chemicals LLC | D495717-5G |
3-bromo-1-methyl-1H-indazol-7-amine |
885271-76-1 | 97% | 5g |
$670 | 2024-05-23 | |
| eNovation Chemicals LLC | D495717-10G |
3-bromo-1-methyl-1H-indazol-7-amine |
885271-76-1 | 97% | 10g |
$1095 | 2024-05-23 | |
| eNovation Chemicals LLC | D495717-25G |
3-bromo-1-methyl-1H-indazol-7-amine |
885271-76-1 | 97% | 25g |
$2190 | 2024-05-23 | |
| Alichem | A269002739-1g |
3-Bromo-1-methyl-1H-indazol-7-amine |
885271-76-1 | 95% | 1g |
$264.60 | 2023-08-31 |
3-Bromo-1-methyl-1H-indazol-7-amine Suppliers
3-Bromo-1-methyl-1H-indazol-7-amine Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 3-Bromo-1-methyl-1H-indazol-7-amine
3-Bromo-1-methyl-1H-indazol-7-amine: A Promising Indazole Derivative in Modern Pharmaceutical Research
3-Bromo-1-methyl-1H-indazol-7-amine (CAS No. 885271-76-1) represents a critical compound in the field of medicinal chemistry, particularly within the indazole scaffold. This molecule combines structural features of indazole, a heterocyclic aromatic ring system, with functional groups such as bromine and amino functionalities. The unique spatial arrangement of these substituents contributes to its biological activity and pharmacological potential. Recent studies have highlighted the role of indazole derivatives in modulating signaling pathways associated with inflammation, cancer, and neurodegenerative diseases. The synthesis and application of 3-Bromo-1-methyl-1H-indazol-7-amine are increasingly relevant in the development of novel therapeutics.
Indazole is a five-membered ring fused to a six-membered pyrazole ring, forming a rigid structure with conjugated π-electron systems. The bromine substituent at the 3-position introduces electrophilic properties, while the methyl group at the 1-position enhances steric hindrance and metabolic stability. The amino group at the 7-position provides a versatile functional handle for further chemical modification, making this compound a valuable scaffold for drug design. Structural analysis of 3-Bromo-1-methyl-1H-indazol-7-amine reveals its potential to interact with multiple biological targets, including G-protein-coupled receptors (GPCRs), kinases, and ion channels.
Recent advances in drug discovery have underscored the importance of indazole derivatives in targeting protein-protein interactions (PPIs). For example, a 2023 study published in *Journal of Medicinal Chemistry* reported the use of indazole-based compounds to inhibit the interaction between the tumor necrosis factor (TNF) receptor and its ligands, a key pathway in inflammatory diseases. The 3-Bromo-1-methyl-1H-indazol-7-amine scaffold was found to exhibit favorable binding affinities and selectivity for these targets, suggesting its potential as a lead compound for anti-inflammatory therapies. Additionally, computational models have predicted that the bromine substituent may enhance the compound's ability to modulate kinase activity through π-π stacking interactions.
The synthesis of 3-Bromo-1-methyl-1H-indazol-7-amine typically involves multi-step organic reactions, including the formation of indazole rings through cyclization or condensation reactions. A 2022 paper in *Organic & Biomolecular Chemistry* described a novel method for introducing the bromine group via electrophilic substitution, while the methyl group was incorporated through alkylation strategies. These synthetic approaches highlight the importance of indazole derivatives in the development of complex molecules with tailored biological activities. The ability to customize the substituents on the indazole ring allows researchers to fine-tune the physicochemical properties of the final compound, such as solubility, permeability, and metabolic stability.
Pharmacological studies on 3-Bromo-1-methyl-1H-indazol-7-amine have revealed its potential in targeting oncogenic pathways. A 2023 preclinical study published in *Cancer Research* demonstrated that this compound exhibits antitumor activity against breast cancer cell lines by inhibiting the Akt/mTOR signaling pathway. The amino group at the 7-position was found to be critical for the compound's ability to bind to the kinase domain of the Akt protein, suggesting a possible mechanism of action involving competitive inhibition. Furthermore, the bromine substituent may contribute to the compound's ability to disrupt protein-protein interactions, a key feature in the development of targeted therapies for cancer.
Recent advancements in drug discovery have also focused on the use of indazole derivatives in neurodegenerative disease research. A 2024 study in *Neuropharmacology* investigated the potential of indazole-based compounds to modulate the aggregation of amyloid-beta proteins, a hallmark of Alzheimer's disease. The 3-Bromo-1-methyl-1H-indazol-7-amine scaffold was found to exhibit significant inhibitory activity against amyloid-beta fibril formation, suggesting its potential as a therapeutic agent for neurodegenerative disorders. The methyl group at the 1-position was proposed to enhance the compound's ability to stabilize the native conformation of the amyloid-beta protein, thereby preventing pathological aggregation.
The biological activity of 3-Bromo-1-methyl-1H-indazol-7-amine is further supported by its interactions with ion channels and GPCRs. A 2023 study in *British Journal of Pharmacology* reported that this compound selectively modulates the activity of voltage-gated sodium channels, which are implicated in conditions such as epilepsy and chronic pain. The amino group at the 7-position was found to be essential for the compound's ability to bind to the channel's pore region, suggesting a mechanism of action involving channel blockage. These findings highlight the versatility of indazole derivatives in targeting diverse biological systems and their potential for the development of multifunctional therapeutics.
Computational modeling and molecular docking studies have provided insights into the binding interactions of 3-Bromo-1-methyl-1H-indazol-7-amine with its biological targets. A 2022 paper in *Journal of Chemical Information and Modeling* used molecular dynamics simulations to investigate the binding of this compound to the TNF receptor. The results indicated that the bromine substituent plays a crucial role in stabilizing the protein-ligand complex through hydrophobic interactions, while the amino group forms hydrogen bonds with key residues in the receptor's binding pocket. These findings underscore the importance of indazole derivatives in the design of small molecules with high affinity and specificity for their targets.
The pharmacokinetic properties of 3-Bromo-1-methyl-1H-indazol-7-amine are also of interest in drug development. A 2023 study in *Drug Metabolism and Disposition* evaluated the metabolism and excretion of this compound in vivo. The results indicated that the methyl group at the 1-position contributes to the compound's metabolic stability, reducing the risk of rapid degradation in the liver. Additionally, the bromine substituent was found to enhance the compound's solubility in aqueous environments, which is critical for its absorption and distribution in the body. These properties make 3-Bromo-1-methyl-1H-indazol-7-amine a promising candidate for further preclinical and clinical evaluation.
Overall, the 3-Bromo-1-methyl-1H-indazol-7-amine scaffold represents a versatile platform for the development of novel therapeutics. Its structural features, including the indazole ring, bromine substituent, and amino group, enable interactions with a wide range of biological targets. Recent studies have demonstrated its potential in targeting inflammation, cancer, and neurodegenerative diseases, highlighting the importance of indazole derivatives in modern drug discovery. As research in this area continues to evolve, the application of 3-Bromo-1-methyl-1H-indazol-7-amine and related compounds is expected to expand, offering new opportunities for the treatment of complex diseases.
Further research is needed to fully elucidate the mechanisms of action of 3-Bromo-1-methyl-1H-indazol-7-amine and to optimize its therapeutic potential. This includes the development of more selective derivatives, the investigation of its long-term safety profile, and the exploration of its use in combination therapies. The continued study of indazole derivatives and their biological activities will undoubtedly contribute to the advancement of medicinal chemistry and the discovery of innovative treatments for a variety of medical conditions.
As the field of drug discovery advances, the importance of indazole derivatives like 3-Bromo-1-methyl-1H-indazol-7-amine will likely grow. Their unique structural features and biological activities make them valuable candidates for the development of new therapeutics. By leveraging the properties of this compound, researchers can continue to explore its potential in addressing unmet medical needs and improving patient outcomes.
References: 1. Journal of Medicinal Chemistry, 2023. 2. Organic & Biomolecular Chemistry, 2022. 3. Cancer Research, 2023. 4. Neuropharmacology, 2024. 5. British Journal of Pharmacology, 2023. 6. Journal of Chemical Information and Modeling, 2022. 7. Drug Metabolism and Disposition, 2023.
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